molecular formula C28H22N2O3S B284928 2,4-dimethyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

2,4-dimethyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No.: B284928
M. Wt: 466.6 g/mol
InChI Key: AZZIOWWPTZKZJA-JVCXMKTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSB and belongs to the class of sulfonamide compounds.

Mechanism of Action

The mechanism of action of DMSB involves the inhibition of certain enzymes involved in various cellular processes. DMSB has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC enzymes, DMSB can induce the expression of certain genes that are involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
DMSB has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, DMSB has also been studied for its potential use as an anti-inflammatory agent. DMSB has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which can reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

DMSB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMSB is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, one limitation of DMSB is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.

Future Directions

There are several future directions for research on DMSB. One area of research is to further explore the potential applications of DMSB in cancer research. This includes studying the effects of DMSB on different types of cancer cells and exploring its potential use in combination with other anti-cancer drugs. Another area of research is to study the effects of DMSB on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DMSB and its potential long-term effects.

Synthesis Methods

The synthesis of DMSB involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-amino-1-naphthaleneacetic acid in the presence of a base. The resulting compound is then subjected to a condensation reaction with 4-hydroxy-1-naphthaldehyde to yield DMSB. The synthesis of DMSB is a simple and efficient process that can be easily scaled up for large-scale production.

Scientific Research Applications

DMSB has shown potential applications in various fields of scientific research. One of the most promising applications of DMSB is in the field of cancer research. DMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer progression. DMSB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C28H22N2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

(NZ)-2,4-dimethyl-N-[3-(naphthalen-1-ylamino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C28H22N2O3S/c1-18-14-15-27(19(2)16-18)34(32,33)30-25-17-26(28(31)23-12-6-5-11-22(23)25)29-24-13-7-9-20-8-3-4-10-21(20)24/h3-17,29H,1-2H3/b30-25-

InChI Key

AZZIOWWPTZKZJA-JVCXMKTPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)C

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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